3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Overview
Description
The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one” is a benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “this compound”, is characterized by a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from reactions of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .Scientific Research Applications
Antimicrobial Applications
The synthesis and characterization of coumarin-thiazole derivatives, including compounds similar to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one, have shown significant antimicrobial activities. These derivatives can be incorporated into polymers and polymer composites to impart antimicrobial properties. One such compound was successfully integrated into a polyurethane varnish formula, exhibiting effective antimicrobial effects against various microorganisms. This application is particularly relevant in creating antimicrobial coatings for surfaces, potentially contributing to hygiene and safety in medical and public environments (El‐Wahab et al., 2014).
Fluorescence and Sensing Applications
Benzothiazole-based compounds have been studied for their unique fluorescence properties, making them suitable for various sensing applications. For instance, a related benzothiazole derivative demonstrated tunable fluorescence emissions, enabling its use as a sensitive pH sensor. This property is particularly valuable in biological and environmental monitoring, where precise pH measurements are crucial (Li et al., 2018). Additionally, novel synthetic methods have been developed to create fluorescent 3-(1,3-benzoxazol/benzothiazol-2-yl)-2H-chromen-2-one derivatives, serving as brighteners with potential applications in materials science and bioimaging (Harishkumar et al., 2012).
Antioxidant Properties
Coumarin substituted heterocyclic compounds, related to this compound, have been synthesized and shown to possess high antioxidant activities. These compounds demonstrate the potential for use in developing antioxidant therapies or protective agents, contributing to the management of oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Insecticidal Activity
Research into benzothiazole derivatives has also extended into the development of insecticidal agents. Chromen derivatives synthesized from 2-cyanomethyl benzothiazole have shown efficacy against the cotton leafworm, Spodoptera littoralis, under laboratory conditions. This finding opens avenues for the development of novel, potentially environmentally friendly insecticides for agricultural use (Hamouda et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one are often associated with its anti-tubercular and anti-convulsant activities . The compound has shown significant inhibitory activity against Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The mode of action of this compound involves its interaction with the target proteins or enzymes, leading to changes in their function. For instance, in the case of anti-tubercular activity, the compound interacts with the target DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and function of the mycobacterial cell wall. By inhibiting the enzyme DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the inhibition of Mycobacterium tuberculosis growth .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable bioavailability and pharmacokinetic profile .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3S/c18-10-6-5-9-7-11(16(19)20-13(9)8-10)15-17-12-3-1-2-4-14(12)21-15/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONGLVNBSZCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419864, DTXSID90902206 | |
Record name | 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1428 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58851-99-3 | |
Record name | 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one interact with mercury ions and what are the downstream effects?
A1: The this compound molecule acts as a fluorophore. It's immobilized on the surface of functionalized silica nanoparticles. Upon interaction with mercury ions (Hg2+), the fluorescence intensity of the system increases significantly. [] This fluorescence enhancement is attributed to the strong covalent binding of Hg2+ ions with the fluorophore. [] This interaction allows for the detection and potentially the quantification of mercury ions in a sample.
Q2: What analytical methods were used to characterize the interaction between this compound and mercury ions?
A2: The researchers utilized a combination of techniques to characterize the material and its interaction with mercury ions. These included:
- Fourier transform infrared spectroscopy (FT-IR): To identify functional groups and characterize the synthesized material. []
- Thermal gravimetric analysis (TGA): To analyze the thermal stability and composition of the material. []
- Transmission electron microscopy (TEM) and scanning electron microscopy (SEM): To visualize the size and morphology of the nanoparticles. []
- UV-visible absorption and fluorescence emission spectroscopy: To investigate the optical properties of the material and its response to the presence of mercury ions. []
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